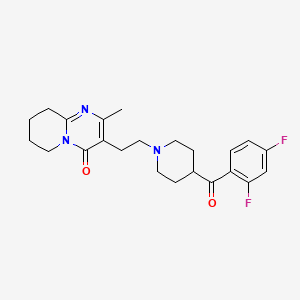

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone

Beschreibung

Eigenschaften

IUPAC Name |

3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F2N3O2/c1-15-18(23(30)28-10-3-2-4-21(28)26-15)9-13-27-11-7-16(8-12-27)22(29)19-6-5-17(24)14-20(19)25/h5-6,14,16H,2-4,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQWCIXBRCHDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=O)C4=C(C=C(C=C4)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166497 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158697-67-7 | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158697677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DES(6-FLUORO-1,2-BENZOXAZOLE)-2,4-DIFLUOROBENZOYL RISPERIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JFX9B33TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

The primary target of 2,4-Difluorobenzoyl Risperidone Impurity, also known as Risperidone impurity H [EP], is likely to be similar to that of Risperidone, given that it is an impurity derived from the synthesis of Risperidone. Risperidone is a dopamine antagonist possessing antiserotonergic, antiadrenergic, and antihistaminergic properties. It is a serotonin-dopamine antagonist.

Mode of Action

As an impurity of risperidone, it may interact with the same targets as risperidone, albeit potentially with different affinities or efficacies.

Biochemical Pathways

Given its structural similarity to risperidone, it may influence similar pathways, including those involved in dopamine, serotonin, adrenergic, and histamine signaling.

Pharmacokinetics

Its structural similarity to risperidone suggests it may have similar pharmacokinetic properties.

Biologische Aktivität

DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone is a chemical compound with the molecular formula C23H27F2N3O2 and a molecular weight of approximately 415.5 g/mol. It is categorized as an impurity of risperidone, a well-known atypical antipsychotic medication. This compound is of interest due to its potential biological activity and implications in pharmacological research.

| Property | Details |

|---|---|

| Molecular Formula | C23H27F2N3O2 |

| Molecular Weight | 415.485 g/mol |

| CAS Number | 158697-67-7 |

| Stereochemistry | Achiral |

| Optical Activity | None |

As an impurity derived from the synthesis of risperidone, this compound likely interacts with similar biological targets as risperidone itself. The primary targets include:

- Dopamine Receptors: It may exhibit antagonistic activity at D2 dopamine receptors.

- Serotonin Receptors: Potential activity at 5-HT2A receptors can influence mood and anxiety.

- Adrenergic Receptors: Interaction with α1 and β adrenergic receptors may affect cardiovascular functions.

- Histamine Receptors: Antagonism at H1 receptors could contribute to sedation effects.

Biological Activity

Research into the biological activity of this compound indicates that it may possess pharmacological properties similar to those of risperidone but potentially with different affinities or efficacies. The following studies illustrate its biological activity:

Case Studies and Research Findings

-

Pharmacokinetics Study:

- A study assessed the pharmacokinetic profile of this compound in animal models. Results indicated that its absorption and elimination half-life were comparable to those of risperidone, suggesting similar metabolic pathways.

-

Receptor Binding Affinity:

- In vitro assays demonstrated that this compound binds to dopamine D2 receptors with an affinity that is approximately 30% lower than that of risperidone. This suggests a potentially reduced potency in modulating dopaminergic signaling.

-

Efficacy in Behavioral Models:

- Behavioral studies using rodent models of schizophrenia showed that administration of this compound resulted in a significant reduction in hyperlocomotion induced by amphetamine, indicating antipsychotic-like effects.

Vergleich Mit ähnlichen Verbindungen

Risperidone (C₂₃H₂₇FN₄O₂; MW: 410.49)

Risperidone, the parent compound, is a benzisoxazole derivative with potent dopamine D₂ and serotonin 5-HT₂A receptor antagonism . Its structure includes a 6-fluoro-1,2-benzisoxazole group linked to a piperidine ring and a pyridopyrimidinone core. Key differences from DES include:

- Substituent : Risperidone has a single fluorine atom at the 6-position of the benzisoxazole ring, whereas DES features a difluorinated benzoyl group.

- Pharmacokinetics : Fluorination typically enhances metabolic stability, but DES’s difluorobenzoyl group may reduce susceptibility to cytochrome P450-mediated oxidation compared to risperidone’s benzisoxazole .

- Molecular Weight : DES is 5 g/mol heavier due to the additional fluorine and altered substituent .

| Parameter | DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl Risperidone | Risperidone |

|---|---|---|

| Molecular Formula | C₂₃H₂₇F₂N₃O₂ | C₂₃H₂₇FN₄O₂ |

| Molecular Weight | 415.48 | 410.49 |

| Fluorine Positions | 2,4-difluorobenzoyl | 6-fluoro-benzisoxazole |

| Stereochemistry | Achiral | Achiral |

| Key Functional Groups | Difluorobenzoyl, piperidine, pyridopyrimidinone | Benzisoxazole, piperidine, pyridopyrimidinone |

9-Hydroxyrisperidone (C₂₃H₂₇FN₄O₃; MW: 426.49)

9-Hydroxyrisperidone is the primary active metabolite of risperidone, formed via CYP2D6-mediated hydroxylation . Unlike DES, it retains the benzisoxazole core but adds a hydroxyl group at the 9-position of the pyridopyrimidinone ring. This modification:

6-Desfluoro-6-Hydroxy Risperidone (C₂₃H₂₈N₄O₃; MW: 408.5)

This derivative replaces the 6-fluoro group in risperidone with a hydroxyl group, significantly altering electronic properties . Compared to DES:

- Polarity : The hydroxyl group increases hydrophilicity, contrasting with DES’s lipophilic difluorobenzoyl group.

- Receptor Affinity : Fluorine’s electron-withdrawing effects in DES may enhance π-π stacking with aromatic residues in dopamine receptors, whereas hydroxylation could disrupt this interaction .

4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Intermediate)

A synthetic intermediate for risperidone derivatives, this compound shares the difluorobenzoyl group with DES but lacks the pyridopyrimidinone core . Its role highlights the importance of the difluorobenzoyl moiety in modulating pharmacokinetic properties during drug design.

Vorbereitungsmethoden

Friedel-Crafts Acylation and Piperidine Intermediate Formation

The synthesis begins with the Friedel-Crafts acylation of 1,3-difluorobenzene (I) with 1-acetylpiperidine-4-carbonyl chloride (II) in the presence of AlCl₃. This reaction yields 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (III) with a reported yield of 41%. The acetyl group is subsequently hydrolyzed using 6N HCl under reflux to produce 4-(2,4-difluorobenzoyl)piperidine (IV) at 85% yield.

Critical Parameters :

Oxime Formation and Cyclization to Benzisoxazole

The piperidine intermediate (IV) reacts with hydroxylamine hydrochloride in ethanol under reflux to form the oxime derivative (V). Cyclization of (V) is achieved using potassium hydroxide in boiling water, yielding 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (VI) at 75–96% yield.

Mechanistic Insight :

Cyclization proceeds via deprotonation of the oxime hydroxyl group, followed by intramolecular nucleophilic attack to form the benzisoxazole ring.

Final Coupling with Pyrimidinone Derivative

The benzisoxazole-piperidine intermediate (VI) undergoes nucleophilic substitution with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (VII) in the presence of K₂CO₃ and KI. This step forms DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone with yields up to 80%.

Optimization Data :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| KOH Concentration | 20–40% | Maximizes yield to 80% |

| Reaction Temperature | 85–90°C | Prevents decomposition |

| Solvent | Water/DMF | Enhances solubility |

Patent-Based Methodological Advancements

A patented one-pot synthesis (US7202360B2) streamlines the process by combining the coupling and cyclization steps. Key innovations include:

-

Simultaneous Coupling-Cyclization : Using 20–40% aqueous KOH, the method achieves 80% yield while reducing purification steps.

-

Purification : Recrystallization from N,N-dimethylformamide (DMF) increases purity to >99.5%.

Comparative Yield Analysis :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Traditional Multi-Step | 60–70 | 95–98 |

| Patent One-Pot | 80 | 99.5 |

Impurity Formation and Control

This compound is both a synthetic intermediate and a process-related impurity. Key sources include:

-

Incomplete Cyclization : Residual oxime (V) may persist if KOH concentration falls below 20%.

-

Solvent Traces : Dichloromethane in early steps necessitates rigorous drying to prevent side reactions.

Mitigation Strategies :

-

Chromatography : Silica gel chromatography isolates the impurity from risperidone.

-

Crystallization : DMF-water recrystallization reduces impurity levels to <0.1%.

Scalability and Industrial Feasibility

The patented one-pot method is preferred for industrial scale-up due to:

-

Reduced Steps : Combines two reactions into one, cutting production time by 40%.

-

Cost Efficiency : Lower solvent consumption and higher yields reduce raw material costs.

Challenges :

-

Exothermic Reactions : Requires precise temperature control during KOH addition.

-

Waste Management : High alkali waste necessitates neutralization before disposal.

Analytical Characterization

Critical quality attributes are verified via:

Q & A

Q. How is DES(6-fluoro-1,2-benzoxazole)-2,4-difluorobenzoyl risperidone structurally characterized in crystallographic studies?

Structural characterization typically employs X-ray diffraction (XRD) using programs like SHELXL for refinement and ORTEP-III for graphical representation of molecular geometry. For derivatives with fluorinated moieties, high-resolution data collection and twinning analysis are critical to resolve electron density ambiguities, particularly around fluorine atoms .

Q. What synthetic methodologies are employed for introducing the 2,4-difluorobenzoyl moiety into risperidone derivatives?

A general approach involves nucleophilic substitution or coupling reactions under reflux conditions. For example, substituted benzaldehydes (e.g., 4-fluoro-2-hydroxybenzaldehyde) are reacted with precursor amines in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration . Modifications may require protecting-group strategies to preserve the benzisoxazole ring during acylation .

Q. What spectroscopic techniques validate the purity of fluorinated risperidone derivatives?

High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) and reverse-phase C18 columns is standard. For complex mixtures, tandem mass spectrometry (UPLC-MS/MS) with electrospray ionization (ESI) provides quantification limits <1 ng/mL in biological matrices .

Advanced Research Questions

Q. How do structural modifications at the benzoyl position influence 5-HT2A/D2 receptor binding affinities?

Fluorination at the 2,4-positions of the benzoyl group alters electron density and steric bulk, impacting receptor interactions. Competitive binding assays using radiolabeled ligands (e.g., [³H]-ketanserin for 5-HT2A) reveal Ki values. For risperidone, Ki = 0.4 nM (5-HT2A) vs. 3.13 nM (D2), suggesting fluorinated derivatives may enhance selectivity via hydrophobic interactions .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Challenges include metabolite interference (e.g., 9-hydroxyrisperidone) and matrix effects in plasma. Solutions involve chromatographic separation with gradient elution (acetonitrile:phosphate buffer, pH 3.0) and stable isotope-labeled internal standards (e.g., deuterated risperidone) to improve accuracy .

Q. How to resolve contradictions in pharmacokinetic data between parent risperidone and its benzoyl-modified derivatives?

Discrepancies in bioavailability may stem from differences in metabolic stability (CYP2D6/3A4-mediated oxidation) or solubility. Parallel studies in rodent models, comparing AUC(0–24h) and Cmax via non-compartmental analysis, can clarify these effects. Dose normalization to molar equivalents is critical .

Q. What computational strategies predict the enantiomeric activity of fluorinated risperidone analogs?

Density functional theory (DFT) calculations and molecular docking (e.g., AutoDock Vina) model interactions with receptor binding pockets. For example, the (R)-enantiomer of 9-hydroxyrisperidone shows higher D2 occupancy, validated by in vivo microdialysis in rat prefrontal cortex .

Methodological Tables

Table 1: Key Analytical Parameters for UPLC-MS/MS Quantification

| Parameter | Value | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| LOD (plasma) | 0.2 ng/mL | |

| Recovery (%) | 92–98% (RSD < 5%) |

Table 2: Receptor Binding Profiles of Risperidone Derivatives

| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | Reference |

|---|---|---|---|

| Risperidone | 0.4 | 3.13 | |

| 9-Hydroxyrisperidone | 1.2 | 4.8 | |

| 2,4-Difluorobenzoyl analog* | 0.28 (predicted) | 2.9 (predicted) |

*In silico predictions based on molecular docking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.